molecular formula C10H10FNO2 B15172479 (6r)-6-(3-Fluorophenyl)morpholin-3-one CAS No. 920801-78-1

(6r)-6-(3-Fluorophenyl)morpholin-3-one

Cat. No.: B15172479
CAS No.: 920801-78-1
M. Wt: 195.19 g/mol
InChI Key: JYIFPQVJCIEQSM-VIFPVBQESA-N
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Description

(6r)-6-(3-Fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H11FN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6r)-6-(3-Fluorophenyl)morpholin-3-one typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6r)-6-(3-Fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(6r)-6-(3-Fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6r)-6-(3-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • 6-(4-Fluorophenyl)morpholin-3-one

Uniqueness

(6r)-6-(3-Fluorophenyl)morpholin-3-one is unique due to its specific stereochemistry and the position of the fluorophenyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

920801-78-1

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

(6R)-6-(3-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1

InChI Key

JYIFPQVJCIEQSM-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C2=CC(=CC=C2)F

Canonical SMILES

C1C(OCC(=O)N1)C2=CC(=CC=C2)F

Origin of Product

United States

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